7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 37162-50-8
VCID: VC3106033
InChI: InChI=1S/C7H5N3O4S/c11-10(12)5-1-2-6-7(3-5)15(13,14)9-4-8-6/h1-4H,(H,8,9)
SMILES: C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=CN2
Molecular Formula: C7H5N3O4S
Molecular Weight: 227.2 g/mol

7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

CAS No.: 37162-50-8

Cat. No.: VC3106033

Molecular Formula: C7H5N3O4S

Molecular Weight: 227.2 g/mol

* For research use only. Not for human or veterinary use.

7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide - 37162-50-8

Specification

CAS No. 37162-50-8
Molecular Formula C7H5N3O4S
Molecular Weight 227.2 g/mol
IUPAC Name 7-nitro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Standard InChI InChI=1S/C7H5N3O4S/c11-10(12)5-1-2-6-7(3-5)15(13,14)9-4-8-6/h1-4H,(H,8,9)
Standard InChI Key VXGQNQVXNSZYGA-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=CN2
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=CN2

Introduction

Chemical Identity and Structural Characteristics

7-Nitro-4H-benzo[e] thiadiazine 1,1-dioxide belongs to the class of benzothiadiazines, which are heterocyclic compounds containing a fused benzene ring and a thiadiazine ring system. It has the molecular formula C₇H₅N₃O₄S with a molecular weight of 227.20 g/mol . The compound is characterized by its 1,1-dioxide functional group and a nitro substituent at the 7-position of the benzene ring, which contributes significantly to its chemical reactivity and biological properties.

The structure features a six-membered thiadiazine ring fused with a benzene ring, with the nitrogen atoms positioned at 2 and 4 in the heterocyclic ring. The sulfur atom at position 1 is oxidized to form a sulfonyl group (1,1-dioxide), which is a key structural feature that influences the compound's physicochemical properties . X-ray crystallographic studies of similar benzothiadiazine compounds have shown that the heterocyclic ring is typically puckered along the S(1)···N(4) line, with the benzo derivative forming a unidimensional N(4)-H···N(2) chain in crystal packing arrangements .

Compound TypeBiological ActivityPotencyTarget/EffectReference
7-BromobenzothiadiazinesAnticancerIC₅₀ = 38.90 ±3.2 μM22Rv1 prostate cancer cells
2H-Benzo[e] thiadiazine 1,1-dioxidesPI3Kδ inhibitionIC₅₀ = 217-266 nMPI3Kδ enzyme
3-(Alkylamino)pyridothiadiazinesPotassium channel openingMore potent than diazoxidePancreatic KATP channels

The presence of the nitro group at the 7-position in 7-Nitro-4H-benzo[e] thiadiazine 1,1-dioxide likely modifies these activities through electronic and steric effects. Nitro groups typically enhance electron withdrawal from the aromatic system, potentially increasing binding affinity to specific protein targets or altering metabolic stability.

Structure-Activity Relationships and Molecular Interactions

Structure-activity relationship (SAR) studies on benzothiadiazine derivatives provide valuable insights into how structural modifications, including the presence of a 7-nitro group, might affect biological activity. These relationships are crucial for understanding the potential applications of 7-Nitro-4H-benzo[e] thiadiazine 1,1-dioxide.

Crystallographic and Structural Studies

Crystallographic studies of benzothiadiazine derivatives provide insights into the molecular conformation and crystal packing of compounds like 7-Nitro-4H-benzo[e] thiadiazine 1,1-dioxide. X-ray analyses of similar compounds have revealed that the thiadiazine ring typically adopts a puckered conformation along the S(1)···N(4) line .

In the solid state, benzothiadiazine derivatives often form specific hydrogen bonding patterns. For instance, the benzo derivative forms a unidimensional N(4)-H···N(2) chain in crystal packing arrangements . The presence of a nitro group at the 7-position would likely introduce additional intermolecular interactions that could modify the crystal packing behavior.

These structural features are important for understanding the three-dimensional arrangement of the molecule, which directly influences its interaction with biological targets. The puckered conformation of the thiadiazine ring, combined with the planarity of the benzene ring and the spatial orientation of the nitro group, creates a unique molecular shape that determines binding affinity and selectivity.

Comparison with Related Compounds

Comparing 7-Nitro-4H-benzo[e] thiadiazine 1,1-dioxide with structurally related compounds helps contextualize its properties and potential applications. Of particular interest is the comparison with 7-Amino-4H-benzo[e] thiadiazine 1,1-dioxide, which differs only in having an amino group instead of a nitro group at the 7-position .

Table 3: Comparative Analysis of 7-Nitro-4H-benzo[e] thiadiazine 1,1-dioxide and Related Compounds

Property7-Nitro-4H-benzo[e] thiadiazine 1,1-dioxide7-Amino-4H-benzo[e] thiadiazine 1,1-dioxide4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e] thiadiazine 1,1-dioxide
Molecular Weight227.20 g/mol197.22 g/mol287.3 g/mol
Hydrogen Bond Donors130
Hydrogen Bond Acceptors534
XLogP30.3Not providedNot provided
Electronic EffectElectron-withdrawingElectron-donatingMixed effects
Reference

The conversion of a nitro group to an amino group significantly changes the electronic properties of the compound. While the nitro group is strongly electron-withdrawing, the amino group is electron-donating. This fundamental difference affects reactivity, hydrogen bonding capabilities, and ultimately, biological activities.

Additionally, 4-substituted derivatives like 4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e] thiadiazine 1,1-dioxide introduce further diversity to the scaffold. These substituents at the 3 and 4 positions can fine-tune the biological activities, as seen in various benzothiadiazine derivatives designed for specific therapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator